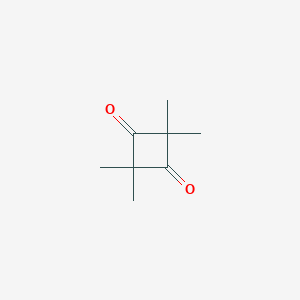

Tetramethyl-1,3-cyclobutanedione

説明

Tetramethyl-1,3-cyclobutanedione (CAS RN: 933-52-8), also known as dimethylketene dimer, is a cyclic β-diketone with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol . It is a white crystalline solid with a melting point of 112–115°C and a boiling point of 159°C . This compound is primarily recognized as a precursor to dimethyl ketene, a reactive intermediate used in organic synthesis . Its structure features two ketone groups in a strained cyclobutane ring, which confers unique reactivity, particularly in thermal decomposition and nucleophilic addition reactions .

特性

IUPAC Name |

2,2,4,4-tetramethylcyclobutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-7(2)5(9)8(3,4)6(7)10/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCDVHNITQEYPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C(C1=O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044745 | |

| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [MSDSonline] | |

| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

933-52-8 | |

| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethyl-1,3-cyclobutanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethyl-1,3-cyclobutanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylcyclobutane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT4AQ22KS4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

準備方法

Reaction Mechanism

-

Cracking Step :

Isobutyric anhydride (C₈H₁₄O₃) is heated to 400–550°C under reduced pressure (3–70 kPa), producing gaseous dimethyl ketene (C₄H₆O) and acetic acid as a byproduct. -

Dimerization :

Dimethyl ketene dimerizes at 60–120°C in solvents such as dimethyl adipate or 1,4-dimethyl hexahydrophthalate, yielding this compound.

Industrial Process Parameters

| Parameter | Range | Catalyst/Solvent | Yield (%) | Source |

|---|---|---|---|---|

| Pyrolysis Temperature | 440–550°C | None | 80–90 | |

| Pressure | 3–70 kPa | Nitrogen/Argon carrier | – | |

| Dimerization Solvent | Dimethyl adipate | – | 85–92 | |

| Reaction Time | 0.01–1 s (cracking) | – | – |

Key advantages of this method include high selectivity (>85%) and scalability. However, rapid quenching of dimethyl ketene is required to prevent decomposition.

Catalytic Hydrogenation of Cyclobutanedione Derivatives

While less common, hydrogenation of 2,2,4,4-tetramethylcyclobutanedione precursors has been explored using transition metal catalysts. This route is typically employed for producing the diol derivative but provides insights into stabilizing intermediates.

Catalytic Systems

-

Copper-Zinc-Aluminum-Chromium (Cu-Zn-Al-Cr) Catalysts :

Used in fixed-bed reactors at 140–200°C and 2–8 MPa hydrogen pressure. The catalyst composition (by weight) is optimized as follows:This system achieves 87.7% conversion and 85.8% selectivity toward the diol, with the dione as a transient intermediate.

-

Cobalt-Based Catalysts :

Cobalt on silica or alumina supports facilitates hydrogenation at 120–180°C and 6.89–41.37 MPa pressure. Selectivity for the dione is lower (<50%) compared to the diol.

Alternative Synthetic Routes

Oxidative Coupling of Methyl Groups

A patent by Eastman Chemical describes the oxidation of 2,2,4,4-tetramethylcyclobutane-1,3-diol using potassium permanganate in acidic media. This method yields the dione but requires stringent temperature control (0–5°C) to avoid over-oxidation.

Solvent-Free Thermal Rearrangement

Recent studies propose solvent-free conditions for dimerizing dimethyl ketene at 120–150°C. This approach eliminates solvent recovery steps but risks peroxidation due to prolonged heating.

Purification and Crystallization

Crude this compound is purified via recrystallization from benzene or chloroform, achieving >99% purity. Industrial-scale processes employ melt crystallization at 95–159°C under reduced pressure (750 mmHg).

| Purification Method | Solvent | Temperature (°C) | Purity (%) | Source |

|---|---|---|---|---|

| Recrystallization | Benzene | 25–30 | 99.5 | |

| Melt Crystallization | – | 95–159 | 99.0 |

Recent Advances and Patent Landscape

化学反応の分析

Types of Reactions: Tetramethyl-1,3-cyclobutanedione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Hydrogenation of this compound yields 2,2,4,4-tetramethyl-1,3-cyclobutanediol.

Substitution: It can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation typically uses catalysts such as palladium or ruthenium on carbon.

Major Products:

Dimethyl Ketene: Formed through thermal decomposition of this compound.

2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Obtained through hydrogenation.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 140.18 g/mol

- Appearance : White crystalline powder

- CAS Number : 933-52-8

TMCBD is characterized by its unique cyclobutane structure, which contributes to its reactivity and utility in synthetic chemistry.

Organic Synthesis

TMCBD serves as a key intermediate in organic synthesis, particularly in the production of various chemical compounds. It is utilized to synthesize:

- Polyesters : TMCBD enhances the thermal stability and glass transition temperature of polyesters, making them suitable for high-temperature applications .

- Dyes : It acts as a precursor in the synthesis of squaraine dyes, which are used in various applications including lasers and sensors .

Life Sciences

In life science research, TMCBD is employed as a reagent in the development of pharmaceuticals and biologically active compounds. Its unique structure allows it to participate in various chemical reactions that are crucial for drug development.

Material Science

The compound is explored for its potential use in creating advanced materials with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal resistance.

Case Study 1: Polyester Synthesis

A study demonstrated that incorporating TMCBD into polyester formulations significantly improved their thermal properties. The resulting materials exhibited higher glass transition temperatures compared to conventional polyesters, expanding their application range in industries such as automotive and construction .

Case Study 2: Dye Development

Research highlighted the role of TMCBD in synthesizing squaraine dyes. These dyes showed remarkable stability and efficiency in photonic applications, indicating TMCBD's potential in developing new materials for optical devices .

作用機序

The mechanism of action of tetramethyl-1,3-cyclobutanedione involves its ability to undergo various chemical transformations. For instance, its thermal decomposition produces dimethyl ketene, which is highly reactive and can participate in further chemical reactions . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

類似化合物との比較

Tetramethyl-1,3-cyclobutanediol (CAS RN: 3010-96-6)

Structural Relationship :

- Tetramethyl-1,3-cyclobutanediol (C₈H₁₆O₂, MW: 144.21 g/mol) is the hydrogenated derivative of the dione, where the two ketone groups are reduced to hydroxyl groups .

- Synthesis : Produced via catalytic hydrogenation of the dione using ruthenium-on-carbon or Raney nickel , yielding a mixture of isomers with a melting range of 128–150°C .

| Property | Tetramethyl-1,3-cyclobutanedione | Tetramethyl-1,3-cyclobutanediol |

|---|---|---|

| Molecular Formula | C₈H₁₂O₂ | C₈H₁₆O₂ |

| Molecular Weight | 140.18 g/mol | 144.21 g/mol |

| Melting Point | 112–115°C | 128–150°C |

| Functional Groups | β-diketone | Vicinal diol (two hydroxyls) |

| Key Reactivity | Thermal decomposition to ketene | Hydrogen bonding, ether formation |

Tetramethyl-1,4-benzoquinone

Structural and Functional Contrast :

- Unlike the alicyclic dione, tetramethyl-1,4-benzoquinone is an aromatic compound with a quinoid structure.

- Redox Behavior: Exhibits pH-dependent single-electron reduction potentials (e.g., −0.059 V/pH for riboflavin vs. −0.030 V/pH for the quinone), relevant in enzymatic hydride transfer studies .

| Property | This compound | Tetramethyl-1,4-benzoquinone |

|---|---|---|

| Core Structure | Cyclobutane with β-diketone | Benzene ring with quinone |

| Redox Activity | Low (non-aromatic) | High (quinone-hydroquinone redox) |

| pH Sensitivity | Insignificant | Significant (E₁ varies with pH) |

Other Cyclobutane Derivatives

- 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride (CAS RN: 4415-87-6): A tetracarboxylic acid derivative used in high-performance polymers .

- Carboplatin (CAS RN: 41575-94-4): A platinum-containing chemotherapeutic agent with a cyclobutane ring, highlighting the pharmacological utility of cyclobutane derivatives .

Reactivity Profiles

- Dione :

- Diol :

生物活性

Tetramethyl-1,3-cyclobutanedione (TMCBD) is an organic compound with the formula CHO. It is known for its unique structural properties and potential applications in various fields, including polymer chemistry and medicinal chemistry. This article delves into the biological activity of TMCBD, summarizing research findings, case studies, and relevant data.

Molecular Structure:

- Molecular Formula: CHO

- Molecular Weight: 140.1797 g/mol

- CAS Number: 933-52-8

- IUPAC Name: 2,2,4,4-tetramethylcyclobutane-1,3-dione

The compound features a cyclobutane ring with two ketone functional groups positioned at the 1 and 3 positions. The presence of four methyl groups contributes to its stability and reactivity.

1. Antioxidant Properties

Research indicates that TMCBD exhibits significant antioxidant activity. A study by the American Chemical Society demonstrated that TMCBD can scavenge free radicals effectively, which is crucial in mitigating oxidative stress in biological systems . The compound's structure allows it to donate electrons easily, thereby neutralizing reactive oxygen species (ROS).

2. Photochemical Behavior

TMCBD has been studied for its photochemical properties, particularly its behavior under ultraviolet (UV) light exposure. A study published in the Canadian Journal of Chemistry reported that TMCBD undergoes photolysis when exposed to UV light, leading to the formation of various products that may possess biological activity . This photochemical reaction could have implications for its use in photodynamic therapy.

3. Applications in Polymer Chemistry

TMCBD is utilized as a monomer in synthesizing polyesters and copolyesters. Its structural rigidity compared to traditional monomers like bisphenol A (BPA) results in materials with enhanced thermal stability and mechanical properties. The polymers derived from TMCBD exhibit good impact resistance and thermal stability, making them suitable for various applications .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of TMCBD using various assays such as DPPH radical scavenging and ABTS assays. Results indicated that TMCBD showed a dose-dependent increase in radical scavenging activity compared to control antioxidants like ascorbic acid. This suggests potential applications in food preservation and pharmaceuticals aimed at reducing oxidative damage.

Case Study 2: Photochemical Reactions

In another investigation focused on the photochemistry of TMCBD, researchers found that upon UV irradiation, TMCBD produced several reactive intermediates. These intermediates were analyzed for their potential cytotoxic effects on cancer cell lines, indicating that TMCBD might be developed into a therapeutic agent through targeted photodynamic therapy .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 140.1797 g/mol |

| CAS Number | 933-52-8 |

| Antioxidant Activity | Significant (DPPH/ABTS assays) |

| Photochemical Stability | Reactive under UV light |

| Applications | Polymer synthesis |

Q & A

What are the optimal synthetic routes for producing high-purity TMCBD, and how can side products be minimized?

Answer:

TMCBD is synthesized via cyclization of dimethyl ketene dimers or thermal decomposition of its precursors. A validated method involves subliming TMCBD at 120°C under nitrogen, followed by thermal decomposition using a red-hot nichrome wire to generate dimethyl ketene . Purity (>99% by GC) is achieved through repeated sublimation and recrystallization from non-polar solvents. Side products like ketene trimers can form if decomposition temperatures exceed 150°C; thus, precise temperature control and inert atmospheres are critical .

How does TMCBD’s electronic structure influence its reactivity in radical studies, and what EPR parameters characterize its behavior?

Answer:

TMCBD’s strained cyclobutane ring and carbonyl groups create a unique electronic environment for radical stabilization. Electron paramagnetic resonance (EPR) studies at 9.5 GHz reveal anisotropic hyperfine splitting constants (e.g., G) and g-tensor components (, , ), indicative of delocalized unpaired electrons across the carbonyl groups . Advanced EPR/ENDOR techniques are recommended to resolve overlapping signals in solid-state matrices .

What analytical methods are most reliable for assessing TMCBD purity, and how should conflicting GC/MS data be resolved?

Answer:

Gas chromatography (GC) with flame ionization detection (FID) is the gold standard for purity analysis (>99% by GC) . Discrepancies in GC/MS data (e.g., minor ketene trimer peaks) require validation via differential scanning calorimetry (DSC) to confirm melting point consistency (112–115°C) . Cross-referencing with -NMR (absence of extraneous methylene signals at δ 3.0–3.5 ppm) ensures accuracy .

What thermal stability challenges arise when using TMCBD as a ketene precursor, and how can decomposition pathways be controlled?

Answer:

TMCBD decomposes at 120–150°C to form dimethyl ketene, but prolonged heating induces trimerization. Kinetic studies suggest a first-order decomposition mechanism under nitrogen, with activation energy () ~85 kJ/mol. To suppress side reactions, use short residence times, catalytic inhibitors (e.g., hydroquinone), and rapid quenching of ketene intermediates .

How should researchers address discrepancies in reported melting points (112–115°C vs. 114–116°C) for TMCBD?

Answer:

Variations arise from polymorphic forms or impurities. Recrystallize TMCBD from ethyl acetate/hexane (1:3) to isolate the α-polymorph (mp 114–115°C). DSC heating rates of 2°C/min under nitrogen provide reproducible results. Cross-validate with X-ray crystallography to confirm lattice packing .

What role does TMCBD play in polymer science, particularly in synthesizing reactive intermediates?

Answer:

TMCBD’s thermal cleavage generates dimethyl ketene, a key intermediate for synthesizing polyketones and cross-linked polymers. The ketene’s electrophilicity enables [2+2] cycloadditions with alkenes, forming cyclobutane-based copolymers. Optimize monomer feed ratios (1:1 ketene:alkene) and initiate reactions at 80°C for high molecular weight products .

Which advanced spectroscopic techniques complement GC for characterizing TMCBD-derived products?

Answer:

- Solid-state EPR : Resolves radical intermediates in polymer matrices .

- FT-IR : Monitors carbonyl stretching (νC=O at 1740 cm) and ketene C=O (2110 cm) .

- X-ray crystallography : Confirms dimer vs. trimer crystal packing .

What protocols ensure safe handling and long-term storage of TMCBD?

Answer:

Store TMCBD in amber glass under argon at 4°C to prevent moisture absorption and photodegradation. Handle in gloveboxes due to its hygroscopic nature. Dispose of degraded material (yellow discoloration) via incineration, as it may contain ketene oligomers .

How do reaction conditions affect the base-catalyzed cleavage of TMCBD to ketenes?

Answer:

In alkaline media (e.g., KOH/EtOH), TMCBD undergoes retro-aldol cleavage, yielding dimethyl ketene. Reaction rates double with every 10°C increase (25–60°C), but excess base promotes hydrolysis to acetic acid derivatives. Use anhydrous conditions and stoichiometric base (1:1 molar ratio) for optimal yields .

What EPR spectral features distinguish TMCBD-derived radicals from other cyclobutane systems?

Answer:

TMCBD radicals exhibit unique zero-field splitting parameters ( G, G) due to their planar cyclobutane ring and spin density localization on carbonyl oxygens. Contrast with adamantane derivatives ( G), which lack conjugated carbonyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。